GsiB is classified as a member of the glutathione-binding protein family. It has been identified in several bacterial species, with significant studies focusing on its role in Bacillus subtilis and Escherichia coli. The protein functions as part of the glutathione transport system, which is crucial for detoxifying reactive oxygen species and protecting cells from oxidative damage .
The synthesis of GsiB can be achieved through recombinant DNA technology. The gsiB gene is typically cloned into expression vectors suitable for E. coli host systems. Techniques such as polymerase chain reaction (PCR) are employed to amplify the gsiB coding sequence, followed by cloning into plasmids using methods like Sequence and Ligation-Independent Cloning (SLIC).
Purification Techniques:
GsiB exhibits a structure typical of glutathione-binding proteins, characterized by a compact globular form that facilitates binding interactions with glutathione. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy reveal that GsiB contains specific binding sites for glutathione.
Key Structural Features:
GsiB participates in several biochemical reactions related to glutathione metabolism. One notable reaction involves the binding of glutathione, which can be represented as follows:
This complex formation is crucial for transporting glutathione across bacterial membranes. Additionally, GsiB may undergo conformational changes upon binding that enhance its protective functions against oxidative stress.
The mechanism of action for GsiB involves its role as a chaperone-like protein that stabilizes other proteins under stress conditions. When bacteria experience oxidative stress, GsiB binds to glutathione, facilitating its transport into cells where it can neutralize harmful reactive oxygen species.
Key Mechanistic Insights:
GsiB exhibits several notable physical and chemical properties:
GsiB has significant applications in various scientific fields:
The GsiB protein is encoded by the gsiB gene (UniProt ID: Q0T6D2) in Escherichia coli and related Gram-negative bacteria. The gene sequence (accession number: HM217135) was cloned from E. coli MG1655 and heterologously expressed in BL21(DE3) strains for characterization [1]. The primary structure comprises 514 amino acids with a theoretical molecular mass of 56 kDa, confirmed experimentally via SDS-PAGE analysis [1]. Although the search results do not provide a full amino acid sequence, periplasmic solute-binding proteins like GsiB typically feature:
Table 1: Key Primary Structure Features of GsiB
Property | Value | Method of Determination |
---|---|---|
Amino acid length | 514 residues | Gene sequencing |
Molecular mass (monomer) | 56 kDa | SDS-PAGE |
Gene locus | gsiB (HM217135) | Cloning from E. coli MG1655 |
Theoretical pI | 8.22 | Computational prediction |
While experimental tertiary structures of GsiB remain unreported, computed models (e.g., AlphaFold DB: AF-Q0T6D2-F1) predict a globular fold characteristic of periplasmic binding proteins. Key features include:
Notably, glutathione binding induces conformational shifts detectable via native gel electrophoresis, though structural details await experimental validation [1]. Cryo-EM or crystallographic studies are needed to resolve:
GsiB belongs to the family of periplasmic solute-binding proteins (SBPs) associated with ABC transporters. Its domain organization includes:
Though specific glutathione-binding motifs are undefined in GsiB, analogous SBPs utilize:
Table 2: Predicted Domain Classification of GsiB
Classification System | Class | Fold | Superfamily |
---|---|---|---|
CATH | Mainly α/β | Not assigned | Periplasmic SBPs |
SCOP | Alpha and beta (a/b) | Glutathione-binding proteins | ABC transporter SBPs |
GsiB shares evolutionary and structural relationships with glutathione-binding proteins across Gram-negative bacteria:
Recent network-based structural comparisons reveal that GsiB homologs conserve:
Threading algorithms (e.g., DeepThreader) confirm GsiB adopts a fold distinct from cytoplasmic glutathione transferases, underscoring its role in transport rather than catalysis [4].
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